molecular formula C23H22N4O4 B3221401 6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1207003-30-2

6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3221401
CAS No.: 1207003-30-2
M. Wt: 418.4
InChI Key: MRRRBBKGQKADMC-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 4-methoxyphenyl group at position 6 and a 1,2,4-oxadiazole-linked 4-isopropoxyphenyl moiety at position 2 (Figure 1). The dihydropyridazinone scaffold is known for its pharmacological relevance, including anti-inflammatory and anticancer activities . The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in drug design . The 4-methoxyphenyl and 4-isopropoxyphenyl substituents likely influence lipophilicity and electronic properties, impacting bioavailability and target interactions .

Synthesis:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous 1,2,4-oxadiazole-containing compounds are prepared by reacting carboxylic acid derivatives with amidoximes in the presence of coupling agents like cesium carbonate in dry DMF . Characterization typically involves ¹H/¹³C NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15(2)30-19-10-6-17(7-11-19)23-24-21(31-26-23)14-27-22(28)13-12-20(25-27)16-4-8-18(29-3)9-5-16/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRRBBKGQKADMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxy-substituted benzaldehyde, which undergoes a condensation reaction with an appropriate amine or hydrazine derivative.

    Formation of the dihydropyridazinone core: This can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the oxadiazole ring can produce an amine.

Scientific Research Applications

The compound 6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and other domains.

Structure and Composition

The molecular formula of the compound is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, and it has a molecular weight of approximately 458.6 g/mol. The compound features multiple functional groups, including methoxy, oxadiazole, and pyridazine moieties, which contribute to its biological activity.

Physical Properties

Key physical properties of the compound include:

  • Melting Point: Not specified in the sources.
  • Solubility: Solubility details are not provided but can be inferred based on similar compounds.
  • LogP (Partition Coefficient): Estimated LogP value indicates moderate lipophilicity, which may influence its bioavailability.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds often exhibit anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines due to the presence of the oxadiazole moiety, known for its ability to disrupt cellular processes involved in tumor growth .

Antimicrobial Properties

Compounds containing oxadiazole rings have been reported to possess antimicrobial activities. This suggests that the subject compound may also demonstrate efficacy against bacterial and fungal pathogens, making it a candidate for further investigation in the field of infectious diseases .

Enzyme Inhibition

Preliminary studies indicate that similar compounds can act as enzyme inhibitors. For instance, they may inhibit certain kinases or enzymes involved in cancer progression or inflammation. Investigating these pathways could yield valuable insights into the therapeutic potential of this compound .

Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to target multiple biological pathways could lead to the creation of multi-target drugs that are more effective against complex diseases like cancer.

Formulation Studies

Given its potential therapeutic applications, formulation studies could be conducted to enhance its solubility and stability. Techniques such as nanoparticle encapsulation or co-crystallization with excipients may improve its pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyridazine derivative showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase. Future studies on the subject compound could explore similar mechanisms .

Case Study 2: Antimicrobial Activity

Another research article focused on oxadiazole derivatives reported promising results against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide further modifications of this compound to enhance its antimicrobial efficacy .

Table: Summary of Biological Activities

Activity TypePotential EfficacyReferences
AnticancerHigh
AntimicrobialModerate
Enzyme InhibitionPotential

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Pharmacological Activity Synthesis Yield (%) Reference ID
Target Compound Dihydropyridazinone 4-Methoxyphenyl, 4-isopropoxyphenyl Under investigation Not reported -
6-Phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)-dihydropyridazinone Dihydropyridazinone Phenyl, thioxo-triazolyl Anticancer, enzyme inhibition 70–75%
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Pyrazoline 4-Methoxyphenyl, dimethylphenyl Antidepressant (inferred) 80%
5-(4-Methoxyphenyl)-3,8-diphenyl-pyrrolo-thiazolo-pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl Not specified 16% (for analogues)

Dihydropyridazinone Derivatives

The target compound shares structural similarity with 6-phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)-dihydropyridazinone, which exhibits anticancer activity via kinase inhibition . Replacing the triazolyl group with a 1,2,4-oxadiazole may enhance metabolic stability due to reduced susceptibility to enzymatic degradation .

Pyrazoline Analogues

Pyrazoline derivatives like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline demonstrate antidepressant activity . While the dihydropyridazinone core differs from pyrazoline, both scaffolds feature electron-rich aromatic substituents (e.g., 4-methoxyphenyl), suggesting shared π-π stacking interactions with serotonin receptors . However, the dihydropyridazinone’s lactam moiety may confer higher polarity, reducing CNS penetration compared to pyrazolines.

Heterocyclic Hybrids

Compounds such as pyrrolo-thiazolo-pyrimidines and imidazo-pyridines highlight the pharmacological versatility of fused heterocycles. The target compound’s 1,2,4-oxadiazole linker may offer synthetic advantages over more complex fused systems, enabling modular derivatization .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Substituent Electronic Effect Lipophilicity (Predicted logP) Bioavailability Considerations
4-Methoxyphenyl Electron-donating (-OCH₃) ~2.5 Moderate solubility, enhanced aromatic interactions
4-Isopropoxyphenyl Electron-donating (-O-iPr) ~3.2 Higher lipophilicity, potential CYP inhibition
Phenyl (in ) Neutral ~2.1 Lower metabolic stability
Thioxo-triazolyl (in ) Electron-withdrawing ~1.8 Increased polarity, reduced BBB penetration
  • 4-Methoxyphenyl vs.
  • 1,2,4-Oxadiazole vs. Triazole : Oxadiazoles are less polar than triazoles, favoring passive diffusion across biological membranes .

Biological Activity

The compound 6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has attracted attention for its potential biological activities. Its unique structural components, including the oxadiazole and dihydropyridazinone moieties, suggest a range of possible therapeutic applications, particularly in oncology and infectious disease research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDescription
IUPAC Name 6-(4-methoxyphenyl)-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Molecular Formula C23H22N4O4
Molecular Weight 418.45 g/mol

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities. The specific biological activities of This compound include:

The mechanism through which This compound exerts its biological effects may involve:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Modulation : By inhibiting enzymes such as carbonic anhydrases or other kinases, the compound could disrupt critical metabolic processes within cancer cells.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of similar compounds. Notable findings include:

  • Cytotoxicity Studies : A study demonstrated that oxadiazole derivatives had significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 0.12 to 2.78 µM . This suggests that modifications to the structure of 6-(4-methoxyphenyl)-2... could enhance its anticancer potential.
  • Selectivity for Cancer Cells : In vitro evaluations indicated that certain derivatives exhibited selectivity towards cancerous cells over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

Answer:
The synthesis involves constructing the dihydropyridazinone core followed by introducing the 1,2,4-oxadiazole and aryl ether substituents. Key steps include:

  • Cyclocondensation: Reacting hydrazine derivatives with diketones to form the dihydropyridazinone ring under reflux in ethanol .
  • Oxadiazole Formation: Coupling the core with a pre-synthesized 1,2,4-oxadiazole intermediate via nucleophilic substitution. Use catalysts like triethylamine in DMF at 80–100°C .
  • Yield Optimization: Control reaction stoichiometry (1:1.2 molar ratio for cyclocondensation), use anhydrous solvents, and monitor via TLC. Recrystallization in methanol improves purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • IR Spectroscopy: Detect functional groups (C=O stretch at ~1680 cm⁻¹ for dihydropyridazinone; C-O-C at 1250 cm⁻¹ for aryl ether) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 435) .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • In Vitro Assays:
    • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
    • Antimicrobial: Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Target Identification: Molecular docking (AutoDock Vina) to assess binding affinity for kinases or COX-2 .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methoxyphenyl with halophenyl or nitro groups) and compare activities .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., oxadiazole’s role in hydrogen bonding) .
  • In Vivo Validation: Test top analogs in murine models for bioavailability and toxicity (dose range: 10–50 mg/kg) .

Advanced: What computational strategies are effective for predicting physicochemical and ADMET properties?

Answer:

  • DFT Calculations: Gaussian 09 to optimize geometry and calculate dipole moments/solubility parameters .
  • ADMET Prediction: SwissADME for logP (target <5), BOILED-Egg model for blood-brain barrier penetration .
  • Molecular Dynamics: GROMACS to simulate binding stability with target proteins (e.g., >50 ns simulations) .

Advanced: How can discrepancies in biological data between studies be resolved?

Answer:

  • Orthogonal Assays: Validate antimicrobial activity using both agar diffusion and time-kill assays .
  • Dose-Response Curves: Ensure linearity (R² >0.95) and test multiple batches to rule out synthesis variability .
  • Structural Confirmation: Re-analyze active batches via XRD to exclude polymorphic interference .

Advanced: What environmental fate studies are relevant for this compound in lab settings?

Answer:

  • Photodegradation: Expose to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS .
  • Ecotoxicology: Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition tests .
  • Hydrolysis Stability: Test at pH 2–12 (37°C, 24h) to assess persistence in natural waters .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

  • Isotopic Labeling: Use 18O-labeled reagents to trace oxygen incorporation in the oxadiazole ring .
  • Kinetic Studies: Monitor intermediate formation via in situ IR; calculate activation energy (Arrhenius plot) .
  • Theoretical Modeling: Transition state analysis using Gaussian’s QST2 module .

Advanced: What strategies improve selectivity in biological targeting?

Answer:

  • Proteome Profiling: Use KINOMEscan to assess kinase panel selectivity (>50 kinases tested) .
  • Co-crystallization: Solve X-ray structures of compound-enzyme complexes (e.g., PDB deposition) .
  • Metabolite Identification: HPLC-MS/MS to detect off-target metabolites in hepatic microsomes .

Advanced: How should researchers address low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for in vitro studies; ensure <0.1% DMSO in cell assays .
  • Nanoparticle Formulation: Encapsulate with PLGA (75:25 ratio) via emulsion-solvent evaporation .
  • Salt Formation: Screen with HCl, maleic acid, or sodium tosylate to improve aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

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